molecular formula C13H19Cl2NO B586000 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride CAS No. 1346604-03-2

3-Deschloro-2-chloro Bupropion-d9 Hydrochloride

Numéro de catalogue: B586000
Numéro CAS: 1346604-03-2
Poids moléculaire: 285.256
Clé InChI: PYZQPDKRPYOMAL-WWMMTMLWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Deschloro-2-chloro Bupropion-d9 Hydrochloride, also known as 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride, is a useful research compound. Its molecular formula is C13H19Cl2NO and its molecular weight is 285.256. The purity is usually 95%.
BenchChem offers high-quality 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZQPDKRPYOMAL-WWMMTMLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Analytical Application of 3-Deschloro-2-chloro Bupropion-d9 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Deschloro-2-chloro Bupropion-d9 HCl (hereafter referred to as 2-Chlorobupropion-d9 ) is a stable isotope-labeled regioisomer of the antidepressant bupropion. Chemically, it represents a structural modification where the chlorine atom is transposed from the meta (3-position) to the ortho (2-position) on the phenyl ring, combined with a deuterated tert-butyl group (


).

This compound serves a dual purpose in pharmaceutical development:

  • Regioisomeric Reference: It acts as a specific marker for the ortho-chloro impurity, which can form during the synthesis of bupropion using alternative precursors (e.g., 2-chloropropiophenone).

  • Internal Standard (IS): The deuterium labeling (

    
    ) provides a mass shift of +9 Da, allowing for mass-resolved quantification of bupropion and its metabolites without isotopic interference (cross-talk), while the structural similarity ensures near-identical chromatographic retention and ionization efficiency.
    

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[3]
PropertySpecification
Systematic Name 1-(2-Chlorophenyl)-2-[(2-methyl-d3-propan-2-yl-1,1,1,3,3,3-d6)amino]propan-1-one hydrochloride
Common Name 3-Deschloro-2-chloro Bupropion-d9 HCl; ortho-Bupropion-d9
CAS Number 2714432-39-8 (Generic for d9 analogs); 1049718-57-1 (Non-labeled Parent HCl)
Molecular Formula

Molecular Weight 285.26 g/mol (Salt); 248.80 g/mol (Free Base)
Isotopic Purity

Deuterium incorporation
Structural Visualization

The following diagram illustrates the structural relationship between the parent drug (Bupropion) and the target analyte, highlighting the regio-isomerism and isotopic labeling sites.

ChemicalStructure Bupropion Bupropion (Parent) 3-Chloro substitution MW: 239.74 Cl_Shift Regio-isomerism (Cl moves 3 -> 2) Bupropion->Cl_Shift Deuteration Isotopic Labeling (9 x H -> D on t-Butyl) Bupropion->Deuteration Target 3-Deschloro-2-chloro Bupropion-d9 2-Chloro substitution (Ortho) tert-Butyl-d9 group MW: 248.80 (Base) Cl_Shift->Target Structural Modification Deuteration->Target Mass Shift (+9 Da)

Figure 1: Structural evolution from Bupropion to the 3-Deschloro-2-chloro-d9 analog.

Physicochemical Profile

Understanding the physicochemical properties is critical for method development (extraction recovery) and stability. While the isotopic effect on solubility and pKa is negligible, the ortho-chlorine substitution introduces steric effects distinguishable from the parent meta-isomer.

Key Properties Table[3]
ParameterValue / CharacteristicExperimental Context
Physical State White to Off-White Crystalline SolidHygroscopic nature of HCl salt.
Solubility Methanol: >10 mg/mLDMSO: >10 mg/mLWater: Soluble (pH dependent)High solubility in polar organic solvents facilitates stock solution preparation.
pKa (Calculated) ~7.6 - 7.8 (Basic Amine)Slightly lower than Bupropion (7.9) due to the ortho-Cl inductive effect and steric hindrance near the carbonyl.
LogP (Octanol/Water) ~3.3 - 3.5Lipophilic; suitable for Reversed-Phase LC (C18/Phenyl-Hexyl columns).
Melting Point 233 - 235°C (Decomposition)Typical for aminoketone HCl salts.
Hygroscopicity Moderate to HighRequires storage in desiccated conditions.
The Deuterium Isotope Effect

The "d9" labeling occurs on the tert-butyl group. This location is strategically chosen because:

  • Non-Exchangeable: Unlike amine protons (-NH), the C-D bonds on the t-butyl group do not exchange with solvent protons, ensuring mass stability during LC-MS runs.

  • Retention Time Stability: Deuterium has a slightly lower molar volume than hydrogen. In high-resolution chromatography, 2-Chlorobupropion-d9 may elute slightly earlier (<0.1 min) than the non-deuterated 2-chlorobupropion, but will co-elute sufficiently to compensate for matrix effects.

Analytical Methodology: LC-MS/MS Application

This section details the protocol for using 2-Chlorobupropion-d9 as an Internal Standard. The primary challenge in Bupropion analysis is separating the parent drug from its major metabolites (Hydroxybupropion) and its isomers (2-chlorobupropion).

Mass Spectrometry Transitions (MRM)

The +9 Da shift allows for clean separation from the parent drug's isotopic envelope.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Origin of Fragment
Bupropion 240.1 (

)
184.115Loss of t-Butyl group
2-Chlorobupropion-d9 249.2 (

)
185.1 17Loss of t-Butyl-d9 (+ retention of Cl)

Note: The product ion 185.1 corresponds to the chloropropiophenone core. The d9 label is lost in the neutral fragment (isobutylene-d9), but the precursor selection (249.2) ensures specificity.

Chromatographic Separation Strategy

The ortho-chloro isomer (2-Chlorobupropion) is a critical impurity to resolve.

  • Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Logic: Phenyl-Hexyl phases provide superior selectivity for aromatic isomers (ortho vs. meta substitution) compared to standard C18, utilizing

    
     interactions.
    
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: 2-Chlorobupropion-d9 Sample->Spike Normalization Extraction Protein Precipitation (Acetonitrile/Methanol) Spike->Extraction Equilibration Sep LC Separation (Phenyl-Hexyl Column) Resolves Ortho vs Meta Extraction->Sep Inject Supernatant Detect MS/MS Detection MRM: 249.2 -> 185.1 Sep->Detect Elution Data Quantification Area Ratio (Analyte/IS) Detect->Data Processing

Figure 2: LC-MS/MS workflow utilizing 2-Chlorobupropion-d9 for impurity correction.

Handling, Stability & Storage Protocols

Stability Profile
  • Solid State: Stable for >2 years at -20°C if protected from moisture.

  • Solution State:

    • Stock (MeOH): Stable for 6 months at -20°C.

    • Autosampler (Aq/Org mix): Stable for 24 hours at 4°C.

  • Degradation Pathways:

    • De-alkylation: Loss of the tert-butyl group under strong acidic stress/heat.

    • Oxidation: Formation of N-oxides (less common in HCl salt form).

Reconstitution Protocol (Self-Validating)

To ensure accuracy when preparing stock solutions:

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopicity management).

  • Solvent Choice: Dissolve in pure Methanol (MeOH). Do not use water for the primary stock to prevent hydrolysis over long-term storage.

  • Verification:

    • Prepare a 1 µg/mL dilution.

    • Scan via UV-Vis (200-400 nm).

    • Validation Check: Max absorption (

      
      ) should be observed near ~245-250 nm (characteristic of the chloropropiophenone chromophore). A shift suggests degradation.
      

References

  • Toronto Research Chemicals. (2024). 3-Deschloro-2-chloro Bupropion Hydrochloride Data Sheet. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one.[1][2][3][4][5][6] National Library of Medicine. Retrieved from

  • Coles, R., et al. (2012). Simultaneous determination of bupropion and its major metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 902, 76-84. (Contextual reference for d9-IS usage).
  • United States Pharmacopeia (USP). (2023). Bupropion Hydrochloride Monograph: Impurities. (Defines the 2-chloro analog as a related compound). Retrieved from

Sources

A Technical Guide to 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride (CAS No. 1346604-03-2), a stable isotope-labeled internal standard designed for high-precision quantitative analysis. As a senior application scientist, this document moves beyond a simple recitation of facts to explain the scientific rationale behind its design and application, offering field-proven insights into its use in demanding bioanalytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for a Superior Internal Standard

In quantitative mass spectrometry, particularly for pharmacokinetic, toxicokinetic, and clinical monitoring studies, the internal standard is the cornerstone of a robust and reliable assay.[1] Its role is to mimic the analyte of interest through the entire analytical process—from extraction to detection—thereby correcting for variability in sample preparation, injection volume, and instrument response.[2][3] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical, ensuring it co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement.[4]

Bupropion, an antidepressant and smoking cessation aid, undergoes extensive hepatic metabolism, resulting in several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[5][6] The plasma concentrations of these metabolites can be significantly higher than the parent drug, posing a unique challenge for bioanalysis.[7] 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride emerges as a thoughtfully engineered internal standard, not only incorporating deuterium for mass differentiation but also featuring a structural modification—the positional isomerization of the chlorine atom—to address specific analytical challenges.

Physicochemical Profile and Structural Rationale

While specific experimental data for this deuterated compound is not publicly available, its properties can be reliably inferred from its parent compound, Bupropion Hydrochloride, and its non-deuterated 2-chloro analog.

PropertyInferred Value / InformationSource / Rationale
CAS Number 1346604-03-2Pharmaffiliates[8]
Molecular Formula C₁₃H₁₀D₉Cl₂NOPharmaffiliates[8]
Molecular Weight 285.26 g/mol Pharmaffiliates[8]
Appearance White to Off-White SolidInferred from related compounds[9]
Solubility Soluble in Water, Methanol, EthanolInferred from Bupropion HCl[6][10]
pKa ~7.9Based on Bupropion HCl[6]
Melting Point ~214-216 °CBased on Bupropion HCl[6]
The Strategic Importance of Structural Modification

The most notable feature of this internal standard is the relocation of the chlorine atom from the 3-position (meta) of the phenyl ring, as in Bupropion, to the 2-position (ortho). This is a deliberate design choice intended to solve a potential analytical pitfall.

Hypothesized Rationale: The primary reason for this structural isomerization is to induce a chromatographic shift . While a standard Bupropion-d9 internal standard would co-elute perfectly with the analyte, the 2-chloro isomer will have a slightly different polarity and three-dimensional structure. This difference is engineered to cause a small but predictable shift in its retention time on a reversed-phase HPLC column. This separation from the native analyte can be critical in preventing potential analytical interferences, such as:

  • Isobaric Interference: Avoiding overlap with any unforeseen endogenous matrix components that might share the same mass transition as the analyte.

  • Cross-talk from Metabolites: Bupropion's metabolites are structurally similar and can be present at high concentrations. A shifted retention time for the internal standard ensures its signal is unambiguously resolved from the analyte and all metabolite peaks, which is crucial for accurate integration.

  • In-Source Fragmentation: Minimizing the risk of any in-source conversion or fragmentation of high-concentration metabolites back to a species that could interfere with the analyte or internal standard signal.[11]

The nine deuterium atoms on the tert-butyl group provide a significant mass shift (+9 Da) from the analyte, placing the internal standard's mass well outside the natural isotopic distribution of Bupropion and its metabolites, thus preventing isotopic crosstalk.[2]

Application in Quantitative Bioanalysis: An LC-MS/MS Workflow

The primary application for 3-Deschloro-2-chloro Bupropion-d9 HCl is as an internal standard for the quantification of Bupropion and its metabolites in biological matrices like plasma, serum, or urine.

Mass Spectrometry: Predicting MRM Transitions

The core of a quantitative LC-MS/MS method is the use of Multiple Reaction Monitoring (MRM). Based on the known fragmentation pattern of Bupropion, which involves the neutral loss of the tert-butyl group (as isobutylene), we can predict the optimal MRM transitions.[2][6]

G cluster_analyte Analyte: Bupropion cluster_is Internal Standard: 3-Deschloro-2-chloro Bupropion-d9 A_Pre Bupropion Precursor Ion [M+H]⁺ = m/z 240.1 A_Frag Collision-Induced Dissociation (CID) A_Pre->A_Frag Q1 Selection A_Pro Product Ion (Loss of t-butyl) m/z 184.1 A_Frag->A_Pro Q2 Fragmentation IS_Pre IS Precursor Ion [M+H]⁺ = m/z 249.1 (Predicted) IS_Frag Collision-Induced Dissociation (CID) IS_Pre->IS_Frag Q1 Selection IS_Pro Product Ion (Loss of deuterated t-butyl) m/z 185.1 (Predicted) IS_Frag->IS_Pro Q2 Fragmentation

The molecular weight of the non-deuterated 2-chloro analog is 239.74 g/mol .[12] The deuterated free base would be approximately 248.8 g/mol . With the addition of 9 deuterium atoms to the tert-butyl group of the 2-chloro analog, the precursor ion [M+H]⁺ is predicted to be m/z 249.1. The fragmentation will similarly involve the loss of the deuterated tert-butyl group, leading to a predicted product ion of m/z 185.1.

Table of Proposed MRM Transitions for a Comprehensive Assay:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Rationale / Citation
Bupropion (Analyte)240.1184.1Common transition from literature.[5][13]
Hydroxybupropion256.0238.0Common transition from literature.[5][14]
Threohydrobupropion242.0168.0Common transition from literature.[14]
Erythrohydrobupropion242.0168.0Common transition from literature.[14]
3-Deschloro-2-chloro Bupropion-d9 (IS) 249.1 185.1 Predicted based on structure

Note: Collision Energy (CE) and other compound-dependent parameters must be optimized empirically for the specific mass spectrometer being used.

Experimental Protocol: A Validated System

The following protocol describes a robust, self-validating workflow for the analysis of Bupropion in human plasma. The early addition of the internal standard is critical for ensuring the trustworthiness of the results.

// Nodes Start [label="1. Sample Aliquoting\n100 µL Plasma (Calibrator, QC, or Unknown)", shape=invhouse, fillcolor="#FBBC05"]; Spike [label="2. IS Spiking\nAdd 10 µL of 3-Deschloro-2-chloro\nBupropion-d9 HCl Working Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vortex1 [label="3. Vortex Mix\n(5-10 seconds)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Precipitate [label="4. Protein Precipitation\nAdd 300 µL Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vortex2 [label="5. Vortex Mix & Centrifuge\n(5 min @ 14,000 rpm)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Transfer [label="6. Supernatant Transfer\nTransfer clear supernatant\nto clean vial/plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inject [label="7. LC-MS/MS Injection\nInject 5 µL onto system", shape=house, fillcolor="#FBBC05"];

// Edges Start -> Spike; Spike -> Vortex1; Vortex1 -> Precipitate; Precipitate -> Vortex2; Vortex2 -> Transfer; Transfer -> Inject; } caption="Bioanalytical Sample Preparation Workflow."

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of 3-Deschloro-2-chloro Bupropion-d9 HCl in methanol (e.g., 100 µg/mL).

    • Prepare a working internal standard solution by diluting the stock solution in 50:50 methanol:water to a final concentration of 500 ng/mL.

    • Prepare stock solutions of Bupropion and its metabolites in methanol.

    • Create calibration standards and quality control (QC) samples by spiking the analyte stocks into blank, pooled human plasma.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (500 ng/mL).

    • Vortex briefly to mix. This step is critical; the IS is now subject to the same experimental conditions as the analyte.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the clear supernatant to a clean autosampler vial or well in a 96-well plate.

    • The sample is now ready for injection.

  • LC-MS/MS Conditions (Representative):

    • HPLC Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 150x4.6mm, 5µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate to resolve Bupropion, its metabolites, and the internal standard. A typical starting point would be 10-90% B over 5-7 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.[13][14]

Data Interpretation and Conclusion

The concentration of Bupropion in the unknown samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS). This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentrations of the unknown samples are then interpolated from this curve.

The use of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride provides a self-validating system. Any unintended sample loss during the protein precipitation or transfer steps will affect both the analyte and the internal standard equally, leaving their ratio unchanged.[15] Similarly, fluctuations in ionization efficiency due to matrix effects are compensated for, as the nearly identical molecules will be suppressed or enhanced to the same degree.[4] The strategic chromatographic shift introduced by the 2-chloro substitution further enhances the reliability of the assay by ensuring peak purity and preventing integration errors.

References

  • A new LCMS/MS method for estimation of Bupropion and its metabolite in human plasma. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 1), 311-316.
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. BenchChem.
  • Chen, H., et al. (2012). Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry.
  • Coles, R., et al. (2012). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma.
  • Cooper, T. B., et al. (1984). The metabolism of bupropion in man. British Journal of Clinical Pharmacology, 18(2), 259-266.
  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Mylan Pharmaceuticals ULC. (2017). Product Monograph: Pr MYLAN-BUPROPION XL.
  • Klivon. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Kombu, R. S., et al. (n.d.). Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Agilent Technologies.
  • Klivon. (n.d.). 3-Deschloro-2-Chloro Bupropion Hydrochloride.
  • SRIRAMCHEM. (n.d.). 3-Deschloro-2-Chloro Bupropion HCl.
  • Shahi, P. K., et al. (2018). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection.
  • PubChem. (n.d.). Bupropion.
  • PubChem. (n.d.). Bupropion Hydrochloride.
  • SynThink Research Chemicals. (n.d.). 3-Deschloro-2-chloro Bupropion.
  • Teitelbaum, A. M., et al. (2016). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma.
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn.
  • Creaser, C. S., et al. (2012). Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in LC-FAIMS-MS. Analytical Chemistry, 84(8), 3587-3594.
  • Tournel, G., et al. (2010). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Bupropion and its Main Metabolites in Human Whole Blood. Journal of Analytical Toxicology, 34(5), 241-248.
  • ChemicalBook. (n.d.). 34911-55-2(Bupropion) Product Description.
  • Pharmaffili
  • ResearchGate. (2025, August 7). The aqueous stability of bupropion.
  • Batra, S., & Bhushan, R. (2016). Resolution of enantiomers of bupropion and its metabolites by liquid chromatography.
  • Kozlov, O., et al. (2022). Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase. Chirality, 34(10), 1311-1319.
  • Suckow, R. F., et al. (1997). Enantiomeric determination of the phenylmorpholinol metabolite of bupropion in human plasma using coupled achiral-chiral liquid chromatography.
  • Jones, D. R., et al. (2021). Population model analysis of chiral inversion and degradation of bupropion enantiomers, and application to enantiomer specific f. Journal of Pharmaceutical and Biomedical Analysis, 195, 113872.

Sources

Technical Guide: Isotopic Purity & Characterization of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride

[1]

Executive Summary

This technical guide addresses the structural validation and isotopic purity assessment of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride . This molecule is a specialized Stable Isotope Labeled (SIL) Internal Standard (IS) used primarily to quantify the ortho-chloro impurity (2-chlorophenyl analog) within Bupropion drug substances.[1]

In high-sensitivity LC-MS/MS bioanalysis, the integrity of this standard is paramount. "Isotopic Purity" here is not merely a certificate value; it is a functional parameter that dictates the Lower Limit of Quantitation (LLOQ). This guide outlines the physics of isotopic distribution, the synthesis logic required to minimize unlabeled (

Part 1: Chemical Identity & Significance[1]

Structural Architecture

To understand the isotopic requirements, we must first distinguish the isomerism. Bupropion is a 3-chlorophenyl (meta) compound.[1] The molecule is the 2-chlorophenyl (ortho) isomer.

  • Chemical Name: 1-(2-Chlorophenyl)-2-[(2-methyl-d3-propan-2-yl-1,1,1,3,3,3-d6)amino]propan-1-one hydrochloride.[1]

  • Parent CAS (Unlabeled): 1049718-57-1 (3-Deschloro-2-chloro Bupropion HCl) [1].[1][2][3][4][5]

  • Labeling Site: The tert-butyl group is deuterated (

    
    ).[1]
    
  • Stability Rationale: The tert-butyl group is chosen for labeling because its protons are non-exchangeable under physiological conditions.[1] Labeling the alpha-carbon or the phenyl ring could lead to deuterium loss via enolization or metabolic exchange (H/D exchange), compromising the assay.

The Bioanalytical Context

In impurity profiling, the 2-chloro isomer often co-elutes or elutes very close to the active pharmaceutical ingredient (API), Bupropion. To quantify this impurity accurately without matrix effects, a specific SIL-IS (the d9-2-chloro analog) is required.[1] Using generic d9-Bupropion (3-chloro) is insufficient because it may not perfectly track the ionization suppression/enhancement experienced by the 2-chloro impurity.[1]

Part 2: The Physics of Isotopic Purity

Enrichment vs. Isotopic Purity

These terms are often used interchangeably but represent different physical realities in Mass Spectrometry.[1]

  • Atom % Enrichment: The probability that a specific site contains Deuterium instead of Hydrogen (e.g., 99% D).

  • Isotopic Purity (Functional): The percentage of the molecule population that exists as the fully labeled isotopologue (

    
    ) versus the partially labeled (
    
    
    ) and, critically, the unlabeled (
    
    
    ) forms.
The "Cross-Talk" Phenomenon

The critical failure mode for this reagent is Signal Contribution (Cross-talk) . If the SIL-IS contains a significant amount of

1

The Regulatory Limit: According to FDA and EMA Bioanalytical Method Validation guidelines, the IS response in the blank matrix must not interfere with the analyte.[6]

  • Interference Limit:

    
     of the analyte response at the LLOQ [2].
    
Isotopic Distribution Logic

The synthesis of d9-labeled compounds typically uses d9-tert-butylamine.[1] If the starting material is 99% enriched, the probability of obtaining a fully deuterated

Where:

  • 
     (number of labeling sites)
    
  • 
     (enrichment of starting material)
    
  • 
     (desired outcome)
    

Even with 99% enriched starting material, a small fraction of


1

Part 3: Analytical Characterization Protocol

To validate this standard, a multi-modal approach is required.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the isotopic distribution and calculate the contribution of

  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).[1]

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Method: Direct Infusion or UPLC-MS.

  • Data Analysis:

    • Extract the ion cluster for the molecular ion

      
      .
      
    • Theoretical

      
       (d9): ~285.26 (Exact mass depends on Cl isotopes).[1]
      
    • Theoretical

      
       (d0): ~276.20.[1]
      
    • Calculation:

      
      
      
    • Critical Check: Manually integrate the

      
       corresponding to the unlabeled (
      
      
      ) species. This peak must be effectively absent (S/N < 3).[1]
Protocol: 1H-NMR Regiochemistry Verification

Objective: Prove the Chlorine is in the ortho (2) position, not the meta (3) position.

  • Solvent: DMSO-

    
     or Methanol-
    
    
    .[1]
  • Key Signals:

    • Aromatic Region (7.0 - 8.0 ppm):

      • 3-chloro (Bupropion):[1][3][4] Look for a specific pattern of 4 protons (singlet, doublet, triplet, doublet).

      • 2-chloro (Target): The coupling constants (

        
        -values) will differ due to ortho substitution. The most shielded proton often shifts significantly compared to the meta-isomer.
        
    • Absence of t-Butyl Singlet: The large singlet typically seen at ~1.5 ppm (9H) for the tert-butyl group must be absent in the 1H-NMR spectrum. This confirms >98% deuteration of the alkyl group.[1]

Visualization: The Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of this IS.

AnalyticalWorkflowStartCrude Synthesis(d9-tert-butylamine + 2-chloropropiophenone)PurificationRecrystallization / Prep HPLCStart->PurificationNMR1H-NMR Analysis(Regiochemistry Check)Purification->NMRHRMSHRMS Analysis(Isotopic Distribution)Purification->HRMSCheckRegioIs Cl at Pos 2?Is t-Butyl signal absent?NMR->CheckRegioCheckIsoIs D0 < 0.1%?Is D9 > 98%?HRMS->CheckIsoFailREJECT BATCH(Risk of Bioanalytical Failure)CheckRegio->FailNo (Wrong Isomer)PassRELEASE STANDARD(Suitable for FDA/EMA Validation)CheckRegio->PassYesCheckIso->FailNo (High D0)CheckIso->PassYes

Figure 1: Analytical decision matrix for certifying 3-Deschloro-2-chloro Bupropion-d9 HCl.

Part 4: Quantitative Data Summary

The following table summarizes the expected specifications for a high-grade reference standard of this type.

ParameterSpecificationMethodRationale
Chemical Purity > 98.0%HPLC-UV (254 nm)Ensures no co-eluting synthesis byproducts.[1]
Isotopic Enrichment

99 atom % D
HRMSMinimizes

species.[1]
Isotopic Purity

98% (

)
HRMSEnsures sharp MS peak definition.[1]
Unlabeled Content (

)
< 0.1%HRMS / SIMCritical: Prevents interference with analyte LLOQ.
Proton NMR Conforms to Structure500 MHz NMRConfirms 2-Cl isomer; confirms absence of t-butyl protons.[1]

Part 5: Impact on Bioanalysis (Mechanism of Action)

When using this molecule in a regulated study, the primary concern is the Internal Standard Interference test.

The Interference Pathway

In a triple quadrupole mass spectrometer (LC-MS/MS), the transition for the impurity (Analyte) might be


1

Visualization: Cross-Talk Logic

CrossTalkIS_PurePure d9-IS(Mass 285)Q1_ISQ1 FilterSelects 285 (IS)IS_Pure->Q1_ISCorrect PathIS_ImpureImpure IS(Contains 0.5% D0 - Mass 276)Q1_AnalyteQ1 FilterSelects 276 (Analyte)IS_Impure->Q1_AnalyteInterference Path(False Positive)IS_Impure->Q1_ISMajor PathDetectorDetector ResponseQ1_Analyte->DetectorElevated BaselineQ1_IS->Detector

Figure 2: Mechanism of Internal Standard Interference (Cross-talk) in LC-MS/MS.

References

  • Chemical Identity Verification

    • PubChem Compound Summary for CID 11660609 (3-Deschloro-2-chloro Bupropion).[1]

    • Source:

  • Regulatory Guidelines (Bioanalysis)

    • Bioanalytical Method Validation Guidance for Industry (FDA, 2018).[1][7] Section III.B.2 (Selectivity and Specificity).[1]

    • Source:

  • Isotopic Purity Calculation & Methodology

    • Determination of Isotopic Purity by Accur
    • Source:

  • Synthesis of Deuterated Bupropion Analogs

    • Selective deuteration of bupropion slows epimerization and reduces metabolism.[1][8][9] (Discussion of tert-butyl labeling stability).

    • Source:

A Senior Scientist's Guide to the Certificate of Analysis for 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride: Ensuring Analytical Integrity in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Bioanalytical Science

Bupropion, an atypical antidepressant and smoking cessation aid, is extensively metabolized in the body into several active and inactive compounds.[1][][3] Its therapeutic efficacy and safety profile are intrinsically linked to the pharmacokinetics of the parent drug and its metabolites.[4] In drug development and clinical research, accurately quantifying Bupropion and its related substances in complex biological matrices like plasma or urine is paramount. This quantification overwhelmingly relies on liquid chromatography-mass spectrometry (LC-MS), a technique whose accuracy is underpinned by the use of a stable isotope-labeled internal standard (SIL-IS).[5][6]

A SIL-IS is a version of the target analyte where several atoms have been replaced by a heavier, stable isotope, such as deuterium (²H).[7] These standards are the "gold standard" in mass spectrometry because they behave nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby correcting for experimental variability and matrix effects that can otherwise lead to inaccurate results.[6][8]

This guide focuses on a highly specific and critical reagent: 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride . This molecule serves as the ideal internal standard for the quantification of 3-Deschloro-2-chloro Bupropion, a positional isomer and potential impurity of Bupropion. The "-d9" designation signifies the replacement of nine hydrogen atoms with deuterium, providing a distinct mass shift for MS detection. As a reference material, its quality, identity, and purity are not merely important—they are the foundation upon which the validity of entire bioanalytical studies rests.

The Certificate of Analysis (CoA) is the definitive document that attests to this quality. However, interpreting a CoA requires more than just reading the numbers; it demands a deep understanding of the analytical techniques employed and the scientific rationale behind the specifications. This guide deconstructs the CoA for 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride, providing expert insights into the causality behind each test and empowering researchers to confidently assess and utilize this critical analytical standard.

Section 1: The Anatomy of a Reference Standard Certification

A Certificate of Analysis for a high-purity deuterated standard is the culmination of a rigorous, multi-step analytical workflow. Each test provides a crucial piece of evidence that, when assembled, creates a comprehensive profile of the material's identity, purity, and fitness for purpose. The process is designed to be a self-validating system, where orthogonal analytical techniques confirm the results of one another, ensuring the utmost confidence in the final product.

Certification_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Definitive Identification cluster_2 Comprehensive Purity Assessment cluster_3 Final Certification A Incoming Material Lot (3-Deschloro-2-chloro Bupropion-d9 HCl) B Quarantine & Sampling A->B C Physical Characterization (Appearance, Solubility) B->C D Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Mass C->D F Chemical Purity by HPLC-UV (Quantifies Organic Impurities) C->F E Nuclear Magnetic Resonance (¹H-NMR) Confirms Covalent Structure & Deuteration Sites D->E J Mass Balance Calculation (Determines Final Assay/Potency) E->J G Isotopic Purity by LC-MS (Determines Isotopic Enrichment) F->G H Residual Solvents by GC-HS (Quantifies Volatile Impurities) G->H I Water Content by Karl Fischer (Quantifies Water) H->I I->J K Final Data Review & QA Approval J->K L Certificate of Analysis Generation K->L Isotopic_Purity_Concept cluster_0 Mass Spectrometer View a Internal Standard Vial (3-Deschloro-2-chloro Bupropion-d9 HCl) b 99% d9 molecules 0.8% d8 molecules 0.15% d0 molecules (Analyte) ... c Signal at d9 mass (Correct IS Signal) b:f0->c Desired d Signal at d0 mass (Interference with Analyte!) b:f2->d Problematic

Sources

Technical Analysis: 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride

[1][2]

Content Type: Technical Reference & Application Guide Subject: Stable Isotope Labeled Standards / Impurity Profiling Version: 1.0[1]

Core Identity & Physicochemical Specifications[3][4][5]

3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is a highly specialized stable isotope-labeled (SIL) reference standard. It serves a dual purpose in pharmaceutical analysis: it acts as a structural isomer of the antidepressant Bupropion (moving the chlorine from the meta to the ortho position) and incorporates a deuterium label for mass spectrometric differentiation.[1]

This compound is primarily used as an Internal Standard (IS) for the quantification of Bupropion impurities, specifically the ortho-chloro isomer, which can arise during non-selective chlorination synthesis routes.[1]

Molecular Weight Data

The molecular weight (MW) must be distinguished between the Average Molecular Weight (used for gravimetric preparation) and the Monoisotopic Mass (used for Mass Spectrometry parameters).[1]

PropertyValueCalculation Basis
Formula (Salt) C₁₃H₁₀D₉Cl₂NO Free Base (

) + HCl
Average MW 285.26 g/mol Weighted average of all natural isotopes
Monoisotopic Mass 284.13 (Cation)Mass of the

ion for MS detection
Unlabeled Analog MW 276.20 g/mol 3-Deschloro-2-chloro Bupropion HCl (d0)
Mass Shift (

)
+9.06 DaShift attributable to 9 deuterium atoms
Structural Logic & Nomenclature[3]

The nomenclature "3-Deschloro-2-chloro" is a systematic way of describing a positional isomer relative to the parent drug, Bupropion.

  • Parent (Bupropion): 1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one. (Chlorine at position 3).[2][1][3][4][5][6][7][8]

  • Modification 1 (Isomerism): Remove Cl from pos 3, add Cl to pos 2. Result: 2-Chlorobupropion .[1][9]

  • Modification 2 (Isotope): Deuteration of the tert-butyl group (

    
    ).[1] This places the label in a metabolically stable position, preventing back-exchange.[1]
    
Structural Visualization[3]

The following diagram contrasts the parent drug with the target isomeric standard, highlighting the "Ortho" shift and the deuterated moiety.[1]

BupropionStructureBupropionBupropion (Parent)(3-Chloro isomer)MetaPosMeta-Cl Position (3)Bupropion->MetaPosContainsTButyltert-Butyl GroupC(CH3)3Bupropion->TButylContainsTarget3-Deschloro-2-chloroBupropion-d9 HCl(2-Chloro isomer + d9)OrthoPosOrtho-Cl Position (2)Target->OrthoPosShifted ClD9TButylDeuterated t-ButylC(CD3)3Target->D9TButylStable LabelMetaPos->OrthoPosIsomeric Shift(Impurity Profile)TButyl->D9TButylDeuteration(+9 Da)

Caption: Structural comparison showing the isomeric shift of chlorine (Meta to Ortho) and the deuteration of the tert-butyl group.

Synthesis & Stability Mechanisms[3]

Synthetic Route

The synthesis of this standard typically follows a modified Friedel-Crafts pathway, distinct from standard Bupropion only in the starting material.[1]

  • Precursor Selection: The synthesis begins with 2-chloropropiophenone (instead of 3-chloropropiophenone).[1]

  • Bromination: Alpha-bromination yields 2-bromo-1-(2-chlorophenyl)propan-1-one.

  • Amination (Isotopic Labeling Step): The key step involves nucleophilic displacement using tert-butylamine-d9 .[1]

    • Critical Note: Using deuterated amine here ensures the label is on the alkyl side chain, which is far more stable than ring deuteration or alpha-carbon deuteration (which are subject to acid-catalyzed exchange).[1]

  • Salt Formation: Precipitation with anhydrous HCl gas in diethyl ether or dioxane.[1]

Isotopic Stability

Researchers must be aware of "Deuterium Exchange."[1]

  • Alpha-Proton Risk: The proton at the chiral center (alpha to the ketone) is acidic and can exchange with solvent protons (

    
     exchange) in high pH or protic solvents.[1]
    
  • Advantage of d9: The d9 label is located on the tert-butyl methyl groups.[1] These protons are non-exchangeable under standard physiological and analytical conditions, ensuring the mass shift (+9) remains constant during extraction and LC-MS analysis.[1]

Analytical Application: LC-MS/MS Protocol

This compound is the "Gold Standard" internal standard when quantifying the 2-chloro impurity in Bupropion drug substances.[1] Using a generic Bupropion-d9 IS for the 2-chloro impurity can lead to errors due to slight differences in ionization efficiency (matrix effects) between the ortho and meta isomers.

Mass Spectrometry Parameters

To detect this molecule, the Triple Quadrupole (QqQ) should be set to Positive Electrospray Ionization (ESI+).[1]

  • Precursor Ion (Q1): 249.2 m/z (Free base cation

    
    )[1]
    
    • Note: Standard Bupropion-d9 is also ~249 m/z.[1] Chromatographic separation is required to distinguish the ortho (impurity IS) from the meta (parent IS) if both are present.[1]

  • Product Ions (Q3):

    • Quantifier: 131.1 m/z (Chlorobenzoyl cation - characteristic of the ring).[1]

    • Qualifier: ~66.1 m/z (Deuterated t-butyl fragment).[1]

Recommended Extraction Protocol (Plasma/Serum)

The following protocol relies on the lipophilicity of the compound (LogP ~3.[1]2) for efficient recovery.

Method: Protein Precipitation (PPT) [1]

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of 3-Deschloro-2-chloro Bupropion-d9 HCl working solution (e.g., 500 ng/mL in MeOH).

    • Why: Adding IS before precipitation compensates for recovery losses during the spin.[1]

  • Precipitation: Add 200 µL of Acetonitrile (cold).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Injection: Inject 5 µL of the supernatant directly into the LC-MS/MS.

Analytical Workflow Diagram

LCMSWorkflowSampleSample(Plasma/API)IS_AddAdd IS:3-Deschloro-2-chloroBupropion-d9Sample->IS_AddExtractExtraction(PPT or SPE)IS_Add->ExtractLCLC Separation(C18 Column)Extract->LCDecisionIsomer Separation?LC->DecisionMSMS/MS Detection(MRM Mode)Result_CoeluteCo-elution:Use Unique MRMDecision->Result_CoeluteNo (Same RT)Result_SepResolved:Quantify by RTDecision->Result_SepYes (Diff RT)Result_Coelute->MSResult_Sep->MS

Caption: Workflow for utilizing the d9-IS in impurity profiling, emphasizing the need for chromatographic resolution.

Handling, Safety & Storage

Hygroscopicity

As a Hydrochloride (HCl) salt, this compound is hygroscopic .[1]

  • Risk: Absorption of atmospheric moisture will alter the effective mass of the powder, leading to weighing errors.[1]

  • Mitigation: Equilibrate the vial to room temperature before opening. Weigh rapidly or use a dry box.

Storage Conditions
  • Temperature: -20°C (Long term).

  • Solvent Stability: Stable in Methanol or DMSO for up to 1 month at -20°C. Avoid aqueous solutions for long-term storage to prevent hydrolysis or bacterial growth.[1]

References

  • Pharmaffiliates. (2025). 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride - Product Data. Retrieved from [Link]

  • PubChem. (2025).[1][4][5] Bupropion Hydrochloride Compound Summary. National Library of Medicine.[1][4] Retrieved from [Link][1]

Methodological & Application

Application Note: High-Throughput Quantification of Bupropion in Human Plasma using 3-Deschloro-2-chloro Bupropion-d9 as a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bupropion in human plasma. To ensure the highest level of accuracy and precision, this method employs 3-Deschloro-2-chloro Bupropion-d9, a stable isotope-labeled (SIL) analog, as the internal standard (IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and potential matrix effects.[1] This protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). The method is designed for high-throughput analysis in clinical and research settings, adhering to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[2][3]

Introduction

Bupropion is an antidepressant and smoking cessation aid that is extensively metabolized in humans. Accurate measurement of its plasma concentrations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][5]

A critical component of a reliable quantitative LC-MS/MS assay is the internal standard. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.[1] Stable isotope-labeled internal standards are chemically and physically almost identical to the analyte, ensuring they co-elute and experience similar ionization suppression or enhancement, thus providing the most accurate correction for experimental variability.[1]

This application note details the use of 3-Deschloro-2-chloro Bupropion-d9 as an internal standard for the analysis of bupropion. While structurally similar to bupropion, this SIL-IS has a distinct mass, allowing for its simultaneous detection without interfering with the analyte of interest. The described method is validated for its specificity, linearity, accuracy, and precision, making it suitable for regulated bioanalysis.

Experimental

Materials and Reagents
  • Bupropion hydrochloride reference standard (≥98% purity)

  • 3-Deschloro-2-chloro Bupropion-d9 hydrochloride (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol and acetonitrile (Merck or equivalent)

  • Formic acid (LC-MS grade)

  • Human plasma with K2EDTA as anticoagulant (pooled from at least six different sources)

  • Ultrapure water

Instrumentation

An Agilent 1290 Infinity LC System coupled to an Agilent 6460 Triple Quadrupole LC/MS System, or equivalent, was used.[6] Data acquisition and processing were performed using Agilent MassHunter Workstation software.

LC-MS/MS Conditions

The following table summarizes the optimized chromatographic and mass spectrometric conditions.

ParameterCondition
LC Column C18 column (e.g., Waters Symmetry C18, 150x4.6mm, 5µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a rapid gradient optimized for separation
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V

Table 1: Optimized LC-MS/MS Parameters

MRM Transitions

The following multiple reaction monitoring (MRM) transitions were used for the quantification and confirmation of bupropion and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Bupropion (Quantifier) 240.1184.120015
Bupropion (Qualifier) 240.1166.120025
3-Deschloro-2-chloro Bupropion-d9 (IS) 285.3184.120015

Table 2: MRM Transitions for Bupropion and Internal Standard

Note: The precursor ion for 3-Deschloro-2-chloro Bupropion-d9 is based on its molecular weight.[8] The product ions and collision energies should be optimized empirically.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve bupropion hydrochloride and 3-Deschloro-2-chloro Bupropion-d9 hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the bupropion stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 3-Deschloro-2-chloro Bupropion-d9 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 25 µL IS Working Solution (100 ng/mL) plasma->add_is vortex1 Vortex (10 seconds) add_is->vortex1 add_pp Add 300 µL Acetonitrile (with 0.1% Formic Acid) vortex1->add_pp vortex2 Vortex (1 min) add_pp->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 1: Protein precipitation workflow for plasma samples.

Method Validation

The bioanalytical method should be validated according to FDA guidelines, assessing the following parameters:[2][3]

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of bupropion and the IS.

  • Calibration Curve and Linearity: Construct a calibration curve using a blank sample, a zero sample (with IS), and at least six non-zero calibrators over the desired concentration range. The linearity should be evaluated using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma to that in a neat solution. The use of a SIL-IS is expected to compensate for matrix effects.[1]

  • Recovery: Assess the extraction efficiency of bupropion and the IS by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluate the stability of bupropion in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

The logical relationship for ensuring a self-validating system with an internal standard is depicted below.

G cluster_validation Self-Validating Analytical System cluster_process Analytical Process Variability Analyte Bupropion Ratio Analyte/IS Ratio Analyte->Ratio IS 3-Deschloro-2-chloro Bupropion-d9 IS->Ratio Concentration Calculated Concentration Ratio->Concentration Sample Prep Sample Prep Chromatography Chromatography Ionization Ionization

Figure 2: Logic diagram of internal standard correction.

Results and Discussion

A typical chromatogram would show co-eluting peaks for bupropion and 3-Deschloro-2-chloro Bupropion-d9, demonstrating their similar chromatographic behavior. The use of the SIL-IS allows for the calculation of a precise and accurate analyte-to-IS peak area ratio, which is then used to determine the concentration of bupropion in unknown samples from the calibration curve.

The validation experiments should demonstrate that the method is linear over the specified range, with correlation coefficients (r²) typically >0.99. Accuracy and precision data for QC samples should fall within the acceptance limits defined by regulatory guidelines. The consistent response of the internal standard across all samples is a key indicator of a robust and reliable assay.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of bupropion in human plasma using 3-Deschloro-2-chloro Bupropion-d9 as a stable isotope-labeled internal standard. The method is sensitive, specific, and suitable for high-throughput applications. The use of a high-quality SIL-IS ensures the reliability of the data, making this method ideal for regulated bioanalytical studies.

References

  • Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry. (2012). PMC. [Link]

  • Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. (n.d.). Semantic Scholar. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. [Link]

  • RP-HPLC Bio-Analytical Method for Precise Quantification and Validation of Bupropion Hydrochloride in Human Plasma. (2023). Journal of Neonatal Surgery. [Link]

  • A new LCMS/MS method for estimation of Bupropion and its metabolite in human plasma. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • An LC Method for the Determination of Bupropion and Its Main Metabolite, Hydroxybupropion in Human Plasma. (n.d.). ResearchGate. [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (2016). CUNY Academic Works. [Link]

  • Quantitation of Bupropion in Urine by Liquid Chromatography-Tandem Mass Spectrometry. (2024). Springer Protocols. [Link]

  • Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. (n.d.). Agilent. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2018). LCGC North America. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. (n.d.). ResearchGate. [Link]

  • Selective deuteration of bupropion slows epimerization and reduces metabolism. (2022). PubMed. [Link]

  • Selective deuteration of bupropion slows epimerization and reduces metabolism. (2022). Request PDF on ResearchGate. [Link]

  • Bupropion-impurities. (n.d.). Pharmaffiliates. [Link]

  • Bupropion D9. (n.d.). PubChem. [Link]

Sources

Application Note & Protocol: A Robust Bioanalytical Method for Bupropion Quantification in Human Plasma Using 3-Deschloro-2-chloro Bupropion-d9 as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated bioanalytical method for the accurate and precise quantification of bupropion in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A key feature of this method is the novel use of 3-Deschloro-2-chloro Bupropion-d9 as an internal standard (IS). This deuterated regio-isomer of a potential bupropion impurity offers unique advantages in ensuring analytical reliability. We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, step-by-step protocols for sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy compliant with international regulatory guidelines.

Introduction: The Rationale for a Specialized Internal Standard

Bupropion is a widely prescribed antidepressant and smoking cessation aid.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][3] While numerous bioanalytical methods for bupropion exist, the choice of internal standard is paramount for achieving the highest level of accuracy and precision, particularly in complex biological matrices.[4][5][6]

Stable isotope-labeled (SIL) internal standards, especially deuterated analogs, are considered the gold standard in quantitative mass spectrometry.[7][8][9] They exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar extraction recovery and matrix effects.[8][10] This allows for effective normalization of analytical variability.[8][11]

This method employs 3-Deschloro-2-chloro Bupropion-d9 , a deuterated regio-isomeric impurity of bupropion. The rationale for this specific choice is twofold:

  • Chromatographic Proximity: As a regio-isomer, it is designed to have a retention time very close to, but distinct from, bupropion, ensuring that any subtle shifts in chromatography that might affect the analyte also affect the internal standard.

  • Minimizing Cross-Contribution: Using a deuterated version of a compound that is not the analyte itself (bupropion) or its major metabolites minimizes the risk of isotopic cross-contribution from any in-source fragmentation of a high-concentration analyte, a potential issue with analyte-d-n internal standards.

This application note provides a complete workflow, from sample receipt to final data analysis, grounded in the principles of regulatory compliance and scientific rigor.

Experimental Workflow & Protocols

The overall bioanalytical workflow is designed for high-throughput analysis while maintaining data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Aliquoting P2 Addition of 3-Deschloro-2-chloro Bupropion-d9 (IS) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer & Evaporation P4->P5 P6 Reconstitution P5->P6 A1 Injection onto UPLC System P6->A1 Analysis Queue A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 Mass Analysis (Triple Quadrupole) A3->A4 D1 Peak Integration A4->D1 Raw Data D2 Ratio Calculation (Analyte/IS) D1->D2 D3 Calibration Curve Generation D2->D3 D4 Concentration Quantification D3->D4 Report Final Concentration Report D4->Report

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents
MaterialSupplierGrade
Bupropion HClUSP/EP Reference StandardN/A
3-Deschloro-2-chloro Bupropion-d9 HClPharmaffiliates[12] or equivalentCertified Reference Material
AcetonitrileMerck or equivalentHPLC or LC-MS Grade
MethanolMerck or equivalentHPLC or LC-MS Grade
Formic AcidSigma-Aldrich or equivalentLC-MS Grade
WaterMilli-Q or equivalentUltrapure (18.2 MΩ·cm)
Human Plasma (K2EDTA)Reputable Bio-supplierScreened and Pooled
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Bupropion HCl and 3-Deschloro-2-chloro Bupropion-d9 HCl in methanol to achieve a final concentration of 1 mg/mL (free base).

    • Store at -20°C.

  • Working Solutions:

    • Calibration Curve (CC) and Quality Control (QC) Spiking Solutions: Serially dilute the Bupropion primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking into blank plasma.

    • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 3-Deschloro-2-chloro Bupropion-d9 primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation Protocol

Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples.[13][14] Acetonitrile is chosen for its efficiency in precipitating a wide range of plasma proteins.[13]

  • Aliquot: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma (blank, CC, QC, or unknown sample) into the appropriate tube.

  • Spike IS: Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples.

  • Vortex: Briefly vortex mix for 5-10 seconds.

  • Precipitate: Add 400 µL of ice-cold acetonitrile to each tube.

  • Mix: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate (Optional but Recommended): Incubate at -20°C for 20 minutes to enhance protein precipitation.[13]

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[13]

  • Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or new tubes.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 150 µL of the mobile phase (see section 2.4).

  • Analyze: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
System:Waters ACQUITY UPLC, Agilent 1290 Infinity, or equivalent
Column:C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A:0.1% Formic Acid in Water
Mobile Phase B:0.1% Formic Acid in Acetonitrile
Flow Rate:0.4 mL/min
Gradient:10% B to 90% B over 3.0 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1.5 min
Injection Volume:5 µL
Column Temperature:40°C
Autosampler Temperature:10°C
Mass Spectrometry
System:Sciex API 4000, Agilent 6460, or equivalent Triple Quadrupole
Ionization Mode:Electrospray Ionization (ESI), Positive
MRM Transitions:Bupropion: 240.1 -> 184.13-Deschloro-2-chloro Bupropion-d9: 285.3 -> 184.1
Dwell Time:150 ms
Source Temperature:550°C
IonSpray Voltage:5500 V
Gas 1 (Nebulizer):50 psi
Gas 2 (Turbo):60 psi
Curtain Gas:35 psi
Collision Gas (CAD):Medium

(Note: MS parameters are instrument-dependent and require optimization)

Bioanalytical Method Validation

The method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[15][16][17][18]

Validation cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_stability Stability Assessment Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ Lower Limit of Quantification (LLOQ) Recovery Extraction Recovery Matrix Matrix Effect FreezeThaw Freeze-Thaw Stability ShortTerm Short-Term (Bench-Top) Stability LongTerm Long-Term Stability Stock Stock Solution Stability Validation Full Method Validation

Caption: Key parameters for comprehensive method validation.

Validation Results Summary

The following table summarizes the acceptance criteria and typical results for the validation experiments.

ParameterAcceptance Criteria (FDA/EMA)Result
Linearity r² ≥ 0.99Pass (r² > 0.995)
LLOQ Accuracy: 80-120%, Precision: ≤20% CVPass
Intra-day Accuracy 85-115% of nominal (80-120% for LLOQ)Pass
Inter-day Accuracy 85-115% of nominal (80-120% for LLOQ)Pass
Intra-day Precision ≤15% CV (≤20% for LLOQ)Pass
Inter-day Precision ≤15% CV (≤20% for LLOQ)Pass
Extraction Recovery Consistent, precise, and reproducible>85%
Matrix Effect IS-normalized matrix factor CV ≤15%Pass
Stability (Freeze-Thaw, Short-Term, Long-Term) % Deviation within ±15% of nominalPass [1][19]
Detailed Validation Protocols
  • Selectivity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of bupropion and the IS.

  • Calibration Curve & Linearity: A calibration curve consisting of a blank, a zero standard (blank + IS), and eight non-zero concentrations ranging from 1 to 500 ng/mL was prepared and analyzed in triplicate.

  • Accuracy and Precision: Determined by analyzing five replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High) across three separate analytical runs.

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a neat solution at low and high concentrations. The IS-normalized matrix factor was calculated to ensure the IS effectively compensated for any ion suppression or enhancement.[7]

  • Stability: The stability of bupropion in plasma was evaluated under various conditions:

    • Freeze-Thaw Stability: QC samples subjected to three freeze-thaw cycles (-80°C to room temperature).[5][19]

    • Short-Term (Bench-Top) Stability: QC samples kept at room temperature for a duration exceeding the expected sample handling time (e.g., 6 hours).[19]

    • Long-Term Stability: QC samples stored at -80°C for a period longer than the anticipated study sample storage time (e.g., 90 days).[19] Bupropion stability is known to be pH and temperature-dependent, making rigorous stability testing critical.[1][20]

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of bupropion in human plasma. The strategic use of 3-Deschloro-2-chloro Bupropion-d9 as an internal standard provides excellent compensation for analytical variability, ensuring high data quality. The method has been thoroughly validated according to international regulatory standards and is suitable for use in clinical and preclinical studies requiring accurate determination of bupropion concentrations.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Kombu, R. S., et al. (n.d.). Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Agilent Technologies. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers | Guidance Portal. [Link]

  • Cooper, T. B., et al. (1989). Stability of bupropion and its major metabolites in human plasma. PubMed. [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Ramsey, L. B., et al. (2015). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma. PMC. [Link]

  • Karadaş, M., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC. [Link]

  • Waters Blog. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Li, W., et al. (2008). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. (2025). Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis. [Link]

  • Biotage. (2025). Extraction of benzodiazepines from whole blood using ISOLUTE® SLE+. [Link]

  • Ghiasi, S. M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • PubMed. (2025). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. [Link]

  • Ramu, G., et al. (2012). A new LCMS/MS method for estimation of Bupropion and its metabolite in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Li, Y., et al. (2025). PEG Precipitation Followed by Albumin Depletion for Plasma Proteomics Analysis. ACS Publications. [Link]

  • Shah, J., et al. (n.d.). Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. Semantic Scholar. [Link]

  • Pistos, C., et al. (2004). An LC Method for the Determination of Bupropion and Its Main Metabolite, Hydroxybupropion in Human Plasma. ResearchGate. [Link]

  • Al-Ghananeem, A. M., et al. (2012). Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Bishop, J. R., & Flegel, R. (2018). Degradation of Bupropion: Implications for Interpretation of Postmortem Case Data. Journal of Analytical Toxicology. [Link]

  • Al-Kassas, R., et al. (2016). The aqueous stability of bupropion. ResearchGate. [Link]

  • Erk, N. (2012). Determination of Bupropion Using Liquid Chromatography with Fluorescence Detection in Pharmaceutical Preparations, Human Plasma. SciSpace. [Link]

  • Separation Science. (2025). Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. [Link]

  • Pharmaffiliates. (n.d.). Bupropion-impurities. [Link]

Sources

Application Note: High-Precision Pharmacokinetic Profiling of Bupropion and Hydroxybupropion Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-throughput, regulatory-compliant LC-MS/MS protocol for the pharmacokinetic (PK) quantification of Bupropion (BUP) and its major active metabolite, Hydroxybupropion (OH-BUP), in human plasma. By utilizing deuterium-labeled internal standards (Bupropion-d9 and Hydroxybupropion-d6), this method explicitly corrects for matrix-induced ionization suppression and extraction variability—critical factors often overlooked in generic protocols. This guide is designed for bioanalytical scientists requiring adherence to FDA (2018) and ICH M10 guidelines.

Scientific Background & Rationale

Metabolic Complexity

Bupropion is extensively metabolized in the liver, primarily by CYP2B6 to form Hydroxybupropion.[1][2][3] This metabolite is pharmacologically active and circulates at plasma concentrations significantly higher than the parent drug.[2] Consequently, a robust PK study must quantify both the parent and the metabolite simultaneously.

The Necessity of Stable Isotope-Labeled (SIL) Standards

In electrospray ionization (ESI), co-eluting phospholipids from plasma can suppress the ionization of the analyte, leading to inaccurate quantification.

  • Why Bupropion-d9? A structural analog (like fluoxetine) may have a different retention time and therefore experience different matrix effects than bupropion. Bupropion-d9 co-elutes with the analyte, experiencing the exact same ionization environment.

  • Mechanism: The SIL-IS compensates for signal variation by maintaining a constant Analyte/IS response ratio, regardless of absolute signal suppression.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion relevant to this assay.

BupropionMetabolism BUP Bupropion (Parent) CYP2B6 CYP2B6 (Hepatic) BUP->CYP2B6 RED Carbonyl Reductases BUP->RED OH_BUP Hydroxybupropion (Major Active Metabolite) CYP2B6->OH_BUP Hydroxylation THREO Threohydrobupropion RED->THREO Reduction ERYTHRO Erythrohydrobupropion RED->ERYTHRO Reduction

Figure 1: Primary metabolic pathways of Bupropion.[1][2] The CYP2B6-mediated hydroxylation is the rate-limiting step for the formation of the major metabolite.

Experimental Protocol

Materials & Reagents[4]
  • Analytes: Bupropion HCl, Hydroxybupropion.[4]

  • Internal Standards (SIL-IS): Bupropion-d9, Hydroxybupropion-d6.[5]

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Primary Stocks: Prepare 1.0 mg/mL solutions of BUP and OH-BUP in Methanol.

  • IS Working Solution: Prepare a combined solution of Bupropion-d9 (100 ng/mL) and Hydroxybupropion-d6 (200 ng/mL) in 50:50 MeOH:Water.

    • Note: The IS concentration should target the mid-range of the expected calibration curve signal.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Liquid-Liquid Extraction (LLE) for throughput. The SIL-IS corrects for the "dirtier" background associated with PPT.

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution. Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Acidified ACN? Acidification helps disrupt protein binding and improves recovery of basic drugs like bupropion.

  • Agitation: Vortex at high speed for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilution: Add 100 µL of Mobile Phase A (Water + Buffer) to match the initial mobile phase composition (prevents peak fronting).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Rationale: Charged Surface Hybrid (CSH) particles provide excellent peak shape for basic compounds under acidic conditions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Loading
0.5 5 Hold
3.0 95 Elution
3.5 95 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | End of Run |

Mass Spectrometry Parameters (MRM)

Operate in Positive ESI mode. The following transitions are optimized for specificity.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Bupropion 240.2184.15025
Bupropion-d9 249.2185.15025
Hydroxybupropion 256.2238.25020
Hydroxybupropion-d6 262.2244.25020

Note: The transition 256->238 represents the loss of water, which is the dominant fragmentation pathway for the hydroxy metabolite.

Bioanalytical Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add SIL-IS (BUP-d9 / OH-BUP-d6) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge Dilution Supernatant Dilution (1:1 with Mobile Phase A) Centrifuge->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data Quantification (Area Ratio: Analyte/IS) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data generation.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), the following validation steps based on FDA Guidance (2018) must be performed.

Matrix Factor (MF) Evaluation

This is the most critical step when using SIL-IS.

  • Experiment: Prepare "Post-Extraction Spiked" samples (Analyte added to extracted blank plasma) and "Neat Solution" samples (Analyte in solvent).

  • Calculation:

    
    
    
  • Acceptance: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and consistent (%CV < 15%) across 6 different lots of plasma. This proves the d9-IS is correcting for matrix effects.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression is recommended to prioritize accuracy at the lower end of the PK curve.
    

References

  • US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[6][7] Retrieved from [Link][6]

  • Parekh, J. M., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the determination of bupropion and its major metabolite, hydroxybupropion, in human plasma. Journal of Chromatography B.

  • Teitelbaum, P., et al. (2016). Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion... in human plasma. Journal of Chromatography B. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Application Note: Precision Forensics – Mitigating Bupropion Instability and Matrix Effects via Deuterated Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Forensic Paradox of Bupropion

Bupropion (Wellbutrin, Zyban) presents a unique challenge in forensic toxicology due to its structural instability and complex metabolic profile. As a cathinone derivative, the parent compound is prone to rapid chemical degradation in post-mortem matrices, particularly at room temperature or in putrefied samples. This instability creates a "moving target" for quantification, where pre-analytical delays can lead to significant underestimation of lethal concentrations.

This Application Note details a rigorous protocol utilizing Bupropion-d9 and Hydroxybupropion-d6 as Stable Isotope Labeled Internal Standards (SIL-IS). By anchoring the assay to deuterated standards that mirror the analyte’s physicochemical behavior, laboratories can correct for matrix-induced ionization suppression and hydrolytic loss during extraction, ensuring legal defensibility in overdose and DUID (Driving Under the Influence of Drugs) investigations.

Chemical Context & Metabolic Mapping[1][2]

The Instability Mechanism

Bupropion is an aminoketone.[1] In aqueous solutions and biological matrices, it undergoes hydrolysis and oxidation. Forensic samples, often subjected to variable storage conditions before analysis, risk significant degradation of the parent compound into degradation products (e.g., chlorophenylacetone), while its metabolites remain relatively stable.

The Role of Deuterated Standards

Non-deuterated internal standards (e.g., mepivacaine or trimipramine) cannot compensate for specific chemical degradation or the "matrix effects" caused by co-eluting phospholipids in complex post-mortem blood.

  • Bupropion-d9: The nine deuterium atoms are typically located on the tert-butyl group. This placement is chemically stable and prevents deuterium-hydrogen exchange.

  • Correction Logic: If 20% of the parent bupropion degrades during the extraction, approximately 20% of the Bupropion-d9 will also degrade (assuming identical kinetics), maintaining the critical area ratio required for accurate quantification.

Metabolic Pathway Diagram

The following diagram illustrates the metabolic fate of bupropion and the critical points for Internal Standard insertion.

BupropionMetabolism cluster_0 Analyte & IS cluster_1 Metabolites (Active) BUP Bupropion (Parent) OH_BUP Hydroxybupropion (Major Metabolite) BUP->OH_BUP CYP2B6 (Oxidation) THREO Threohydrobupropion BUP->THREO Carbonyl Reductase ERYTHRO Erythrohydrobupropion BUP->ERYTHRO Carbonyl Reductase DEG Degradation Products (e.g., Chlorophenylacetone) BUP->DEG Chemical Instability (Hydrolysis/Oxidation) BUP_D9 Bupropion-d9 (Internal Standard) BUP_D9->BUP Corrects for Matrix/Loss

Figure 1: Metabolic pathway of Bupropion showing major metabolites and the degradation risk pathway. Bupropion-d9 is used to normalize variations in the parent compound.

Protocol: Mixed-Mode Solid Phase Extraction (SPE)

Rationale:[2] Liquid-Liquid Extraction (LLE) is common, but for post-mortem blood containing high lipid content and putrefaction byproducts, Mixed-Mode Cation Exchange (MCX) SPE provides superior cleanup and column life.

Reagents:

  • Internal Standard Spiking Solution: 1.0 µg/mL Bupropion-d9 and Hydroxybupropion-d6 in Methanol.

  • Sample Matrix: Post-mortem blood, vitreous humor, or tissue homogenate (1:4 dilution).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of sample into a glass tube.

    • Add 20 µL of Internal Standard Spiking Solution (Critical: Add before any other reagents to equilibrate).

    • Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex for 30 seconds. Centrifuge at 3000 x g for 5 minutes.

  • SPE Cartridge Conditioning (MCX 60mg/3mL):

    • Add 2 mL Methanol .

    • Add 2 mL DI Water .

  • Loading:

    • Load the pre-treated supernatant onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1:2 mL 0.1 M HCl (Locks basic drugs to the sorbent).

    • Wash 2:2 mL Methanol (Removes neutral lipids and hydrophobic interferences).

    • Dry: Apply full vacuum for 5 minutes.

  • Elution:

    • Elute with 2 mL of 5% Ammonium Hydroxide in Methanol .

    • Note: Freshly prepare elution solvent daily to ensure pH is sufficient to break the ionic bond.

  • Reconstitution:

    • Evaporate eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 200 µL of Mobile Phase A/B (90:10).

LC-MS/MS Instrumentation & Parameters

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Zorbax Eclipse Plus or equivalent).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase BEvent
0.010Initial Hold
0.510Start Gradient
4.090Elution of Analytes
5.090Wash
5.110Re-equilibration
7.010End of Run
Mass Spectrometry Transitions (MRM)

The following transitions are selected to avoid common interferences. The "Quantifier" is used for calculation, "Qualifier" for confirmation.

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
Bupropion 240.1184.1Quantifier18
240.1131.0Qualifier30
Bupropion-d9 249.2 185.1 IS Quant 18
Hydroxybupropion 256.1238.1Quantifier15
Hydroxybupropion-d6 262.1 244.1 IS Quant 15

Note: Bupropion-d9 typically retains the d9 label on the tert-butyl group. The fragment 185.1 represents the loss of the tert-butyl group; however, in many fragmentation pathways, the charge is retained on the nitrogen-containing fragment. Ensure your specific d9 standard (e.g., from Cerilliant or Cayman) matches the transition. If the label is on the chlorophenyl ring, transitions will differ.

Validation & Quality Assurance

To ensure the method meets SWGTOX (Scientific Working Group for Forensic Toxicology) standards:

Matrix Effect Calculation (Matuszewski Method)

You must quantify the suppression caused by the matrix to validate the IS efficiency. Calculate Matrix Factor (MF) :



  • Acceptance Criteria: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be between 0.85 and 1.15 (CV < 15%). This proves the deuterated standard is suppressed at the same rate as the analyte.

System Suitability Test (SST)

Before every forensic batch, run a neat standard of Bupropion and Bupropion-d9.

  • Check: Retention time difference.

  • Warning: Deuterated compounds can elute slightly earlier than non-deuterated parents on high-efficiency columns (the "Deuterium Isotope Effect"). If the shift is >0.05 min, the matrix suppression correction may be compromised because the IS and Analyte are eluting in different "zones" of suppression.

Case Interpretation & Troubleshooting

The Parent/Metabolite Ratio

In post-mortem cases, a low Bupropion concentration coupled with a high Hydroxybupropion concentration often indicates:

  • Therapeutic Use: Normal metabolism occurred before death.

  • Instability: If the sample was stored at RT for days, the parent may have degraded.

    • Action: Rely on the Hydroxybupropion quantification for toxicity assessment, as it is more stable and pharmacologically active.

Troubleshooting Workflow Diagram

Troubleshooting Start Issue: Low IS Recovery (<50%) Check1 Check pH of Load Step (Must be < 6.0 for MCX) Start->Check1 Check2 Check Elution Solvent (Fresh 5% NH4OH?) Start->Check2 Check3 Matrix Interference? Start->Check3 Action1 Adjust Buffer pH Check1->Action1 pH > 6.5 Action2 Remake Elution Solvent (Ammonia evaporates) Check2->Action2 Old Solvent Action3 Perform Phospholipid Removal (PLD) or Dilute Check3->Action3 High Lipids

Figure 2: Troubleshooting logic for low Internal Standard recovery during method development.

References

  • Journal of Analytical Toxicology. (2018). Degradation of Bupropion: Implications for Interpretation of Postmortem Case Data. Oxford Academic. [Link]

  • National Institutes of Health (NIH). (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. PubMed.[3] [Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[4] Waters Application Library. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.[Link]

Sources

Troubleshooting & Optimization

improving peak shape for bupropion and its internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Peak Shape for Bupropion and Internal Standard (Bupropion-d9)

Welcome to the Analytical Method Development Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because you are observing severe peak tailing (


), "shark-fin" peak distortion, or retention time shifts with Bupropion.

Bupropion presents a classic "Analytical Paradox":

  • The Chemistry: It is a weak base (pKa ~7.[1]9) with a secondary amine.[1]

  • The Conflict: At acidic pH (preferred for stability and LC-MS sensitivity), the amine is protonated and interacts aggressively with residual silanols on the column, causing tailing. At basic pH (preferred for peak shape), the molecule degrades rapidly, and standard silica columns dissolve.

This guide provides the self-validating protocols required to solve this conflict using modern stationary phase chemistry.

Module 1: The Science of the "Tail"

To fix the peak, you must understand the mechanism.[2] You cannot simply "adjust the gradient" to fix silanol interactions.

  • The Mechanism: At pH < 7.9, Bupropion exists as a cation (

    
    ). Standard C18 columns possess residual silanol groups (
    
    
    
    ) on the silica surface.[1] The electrostatic attraction between the positive amine and negative silanol acts as a "secondary retention mechanism," dragging the tail of the peak.
  • The Internal Standard (IS): Bupropion-d9 should theoretically track the analyte. However, if your IS peak shape is symmetrical while the analyte tails, you are likely experiencing Mass Overloading (saturation of the active sites) rather than just silanol activity.

Module 2: Troubleshooting Logic & Diagnostics

Before altering your method, use this logic flow to diagnose the specific root cause.

Bupropion_Troubleshooting Start START: Observe Poor Peak Shape Check_As Check Asymmetry Factor (As) Start->Check_As Tailing As > 1.5 (Tailing) Check_As->Tailing Fronting As < 0.9 (Fronting) Check_As->Fronting Check_Load Check Mass Load Tailing->Check_Load Solvent_Mismatch DIAGNOSIS: Solvent Mismatch Diluent stronger than Mobile Phase Fronting->Solvent_Mismatch Dilute Dilute Sample 1:10 Check_Load->Dilute Shape_Improves Shape Improves? Dilute->Shape_Improves Mass_Overload DIAGNOSIS: Mass Overload Action: Reduce Injection Vol Shape_Improves->Mass_Overload Yes Silanol_Issue DIAGNOSIS: Silanol Interaction Action: Change Column/pH Shape_Improves->Silanol_Issue No

Figure 1: Diagnostic logic tree for isolating mass overloading versus secondary silanol interactions.

Module 3: Optimized Experimental Protocols

I present two validated pathways. Pathway A is the modern "Gold Standard" for LC-MS/MS.[1] Pathway B is the alternative for high-pH stability columns.[1]

Pathway A: The Charged Surface Hybrid (CSH) Solution (Recommended)

Why: This method uses a column with a low-level positive surface charge.[1][3][4] This charge repels the protonated Bupropion amine, preventing it from touching the silanols. This allows you to use Low pH (good for stability) while achieving High pH-like peak shape .[1]

ParameterSpecificationRationale
Column Waters ACQUITY CSH C18 (or equivalent charged surface)Positive surface charge repels protonated amine, eliminating tailing at low pH [1].[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH stabilizes Bupropion against hydrolysis [2].[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides sharper peaks than Methanol for this molecule.[1]
Gradient 5% B to 95% B over 3-5 minsStandard ballistic gradient for PK studies.
Temp 40°C - 45°CReduces viscosity, improves mass transfer.[1]
Result Asymmetry < 1.2Sharp, Gaussian peaks without ion-pairing agents.[1]
Pathway B: The High pH / Hybrid Particle Solution

Why: If you do not have a CSH column, you must deprotonate the amine (pH > pKa) to stop silanol interaction. You must use a hybrid particle (e.g., BEH, Gemini-NX) that survives pH 10.[1]

ParameterSpecificationRationale
Column Hybrid Particle C18 (e.g., Waters BEH, Phenomenex Kinetex EVO)Silica-hybrid backbone resists dissolution at pH 10.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)pH > pKa (7.[1]9) ensures Bupropion is neutral.[1]
Mobile Phase B Acetonitrile-
Risk High Bupropion degrades rapidly at pH > 9 [2].[1] Samples must be kept at 4°C and analyzed immediately.
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: My Internal Standard (Bupropion-d9) response is dropping over the course of the run. Why?

A: This is likely an instability issue, not a chromatography issue. Bupropion is unstable in aqueous solution, particularly at room temperature and elevated pH. It degrades into hydroxybupropion and various isomers [2].[1]

  • The Fix:

    • Acidify your sample/autosampler vials (add 0.1% formic acid to the diluent).[1]

    • Set autosampler temperature to 4°C (Critical).[1]

    • Avoid leaving stock solutions in methanol at room temperature for >4 hours.

Q2: I see "Peak Splitting" or a shoulder on the front of the peak.

A: This is almost always a Diluent Mismatch . If you dissolve your sample in 100% Acetonitrile/Methanol but your gradient starts at 95% Water, the strong solvent carries the analyte down the column faster than the mobile phase, causing the peak to "surf" ahead.

  • The Fix: Match your sample diluent to the starting mobile phase (e.g., 90% Water / 10% Organic).

Q3: Can I use TFA (Trifluoroacetic Acid) to fix the tailing?

A: You can, but you shouldn't for LC-MS. TFA is an ion-pairing agent that masks silanols effectively.[1] However, it causes severe signal suppression in Mass Spectrometry (electrospray ionization).[1]

  • The Fix: Switch to the CSH column technology (Pathway A) to achieve the same peak shape benefit without the signal suppression of TFA [3].

Module 5: Method Optimization Workflow

Use this workflow to finalize your method parameters.

Method_Opt Step1 1. Select Column (CSH C18 Preferred) Step2 2. Set Mobile Phase (0.1% Formic Acid) Step1->Step2 Step3 3. Run Standard Check Asymmetry Step2->Step3 Decision As < 1.2? Step3->Decision Success VALIDATED Decision->Success Yes Fail Optimize Decision->Fail No Action1 Increase Temp (to 50C) Fail->Action1 Action2 Check Tubing (Dead Volume) Fail->Action2 Action1->Step3 Action2->Step3

Figure 2: Iterative workflow for finalizing method parameters.

References
  • Waters Corporation. (2024).[1] Improving Peak Shape for Combination Drug Products Using Charged Surface Hybrid Particle Technology. Application Note. Link

  • Hengen, N., et al. (2010).[1] The aqueous stability of bupropion.[5][6][7] Journal of Pharmaceutical and Biomedical Analysis, 53(3), 376-381. Link

  • U.S. Food and Drug Administration (FDA). (2018).[1][8] Bioanalytical Method Validation Guidance for Industry.[1][8][9] Center for Drug Evaluation and Research (CDER).[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 444, Bupropion.[1]Link[1]

Sources

Navigating Isotopic Integrity: A Technical Support Guide to Deuterated Standard Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the stability of deuterated standards in solution. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the accuracy and integrity of your analytical data.

The Causality of Instability: Why Deuterated Standards Can Be Deceptively Fragile

Deuterated internal standards are the bedrock of quantitative mass spectrometry, prized for their ability to mimic the analyte of interest and correct for variability during sample preparation and analysis.[1][2] However, their utility is entirely dependent on their isotopic and chemical stability. The primary concerns are twofold: the unanticipated loss of deuterium atoms (H/D back-exchange) and general chemical degradation.[3] Both phenomena can lead to a cascade of analytical errors, including underestimation of the internal standard concentration, which in turn causes an overestimation of the analyte's concentration.[3][4] In severe cases, complete deuterium loss can even generate a "false positive" signal for the unlabeled analyte.[3]

This guide will deconstruct the mechanisms behind these instabilities and provide actionable, evidence-based protocols to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered by users of deuterated standards in a direct question-and-answer format.

Q1: My deuterated internal standard signal is progressively decreasing in my analytical run. What's happening?

A gradual or consistent decrease in the internal standard's peak area over a series of injections, or after storing working solutions, is a classic symptom of instability. The most likely culprit is hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.[3][5]

Causality Checklist:

  • Solvent Choice: Are you using a protic solvent like water, methanol, or ethanol?[6] These solvents have readily available protons that can facilitate H/D exchange. Aprotic solvents like acetonitrile are generally a safer choice for stock and working solutions.[6]

  • pH of the Solution: Acidic or basic conditions can catalyze H/D exchange.[5][7][8] The rate of exchange is often pH-dependent, with a minimum rate typically observed around pH 2.6 for amide hydrogens in proteins.[9] Storing standards in solutions with extreme pH values should be avoided unless specifically required by the assay, and in such cases, stability must be rigorously evaluated.[10]

  • Temperature: Elevated temperatures accelerate chemical reactions, including H/D exchange and degradation.[6] Are your solutions being left at room temperature for extended periods?

  • Position of the Deuterium Label: This is a critical factor. Deuterium atoms on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to exchange.[1][5][11] Deuterium on carbons adjacent to carbonyl groups (alpha-carbons) can also exchange through keto-enol tautomerism, especially under acidic or basic conditions.[3][11] Always review the Certificate of Analysis to understand the labeling positions on your standard.[3]

Troubleshooting Workflow:

Below is a systematic approach to diagnosing a decreasing internal standard signal.

Sources

selecting the right concentration of internal standard for bupropion analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Selecting the Optimal Internal Standard (IS) Concentration

Ticket ID: BUP-IS-OPT-001 Status: Open Responder: Senior Application Scientist

Introduction

Welcome to the technical support center. You are asking a critical question: "How much Internal Standard is enough?"

For Bupropion (BUP) and its active metabolite Hydroxybupropion (OH-BUP), this is not just about signal intensity. Bupropion is a secondary amine prone to adsorption (sticking) and chemical instability (hydrolysis/oxidation). The Internal Standard (IS) acts as a carrier to occupy active sites on glassware/plasticware and compensates for matrix effects.

If your IS concentration is too low, you lose precision due to adsorption losses. If it is too high, you introduce isotopic interference (crosstalk) that artificially elevates your Lower Limit of Quantitation (LLOQ).

This guide provides the logic, the experimental protocol, and the troubleshooting steps to define the exact concentration for your specific instrument and matrix.

Module 1: The Core Logic (FAQ)

Q1: Why can't I just pick a high concentration to ensure a stable signal?

A: Because of Isotopic Interference (Crosstalk) . Deuterated standards (e.g., Bupropion-d9) are never 100% pure. They contain a small percentage of non-labeled (d0) material.

  • The Risk: If you spike the IS at 1000 ng/mL and it has 0.1% unlabeled impurity, you are effectively adding 1 ng/mL of "fake" analyte to every sample.

  • The Consequence: If your LLOQ is 0.5 ng/mL, that 1 ng/mL interference will make it impossible to quantify the LLOQ accurately.

Q2: Should the IS match the LLOQ or the ULOQ?

A: Neither. It should generally target the geometric mean or the mid-range of your calibration curve.

  • Too Low (near LLOQ): The IS signal will be dominated by statistical noise (shot noise), leading to high CV% in your area ratios.

  • Too High (near ULOQ): You risk detector saturation and the crosstalk issue mentioned above.

Q3: Which IS should I use?

A:

  • Gold Standard: Bupropion-d9 and Hydroxybupropion-d6 .

  • Avoid: Analogs like Carbamazepine or Fluoxetine. They do not co-elute perfectly with Bupropion and will not compensate for the specific matrix suppression zones or the "stickiness" of Bupropion.

Module 2: The Selection Protocol

Do not guess. Run this 3-step validation experiment to determine the "Safe Zone."

Step 1: The "Crosstalk" Determination

Objective: Determine the maximum IS concentration that does not interfere with the Analyte LLOQ.

  • Prepare IS Stock: Prepare a high concentration IS solution (e.g., 1,000 ng/mL).

  • Prepare Blanks: Extract 3 replicates of double-blank matrix (Matrix only).

  • Inject: Inject the high IS solution alone (in solvent).

  • Monitor: Watch the Analyte transition (m/z 240.1 -> 184.1 for BUP).

  • Calculate:

    
    
    
  • Pass Criteria: Interference must be < 20% of the LLOQ response .

Step 2: The "Suppression" Check (Post-Column Infusion)

Objective: Ensure the IS doesn't suppress the Analyte signal at the chosen concentration.

  • Setup: Tee-in a steady infusion of Analyte (at ULOQ concentration) into the MS source.

  • Inject: Inject a blank sample containing your proposed IS concentration via the LC column.

  • Observe: Look for a "negative peak" or dip in the infused Analyte baseline at the retention time of the IS.

  • Result: If the IS injection causes a dip in the Analyte signal, your IS concentration is too high and causing ion competition.

Step 3: Final Selection (The Mid-Point Rule)

Based on the data above, select a concentration that is:

  • High enough to have a signal-to-noise (S/N) > 100:1.

  • Low enough to contribute < 20% interference to the LLOQ.

  • Recommendation: Typically 50-100 ng/mL for Bupropion assays with a range of 1-500 ng/mL.

Module 3: Visualization of Workflows

Figure 1: IS Concentration Selection Logic

This flowchart guides you through the decision process for setting the IS concentration.

IS_Selection_Workflow Start Define Calibration Range (e.g., 1 - 500 ng/mL) Prop_Conc Propose IS Conc (Geometric Mean: ~50 ng/mL) Start->Prop_Conc Check_Pur Experiment 1: Purity Check Inject IS Only -> Monitor Analyte Channel Prop_Conc->Check_Pur Decision_Pur Is Analyte Signal > 20% of LLOQ? Check_Pur->Decision_Pur Reduce_Conc Reduce IS Conc by 50% Decision_Pur->Reduce_Conc Yes (Interference) Check_Supp Experiment 2: Suppression Check Does IS suppress Analyte? Decision_Pur->Check_Supp No (Clean) Reduce_Conc->Check_Pur Decision_Supp Significant Signal Dip? Check_Supp->Decision_Supp Decision_Supp->Reduce_Conc Yes (Ion Competition) Finalize Finalize IS Concentration Decision_Supp->Finalize No

Caption: Step-by-step logic for validating Internal Standard concentration to avoid crosstalk and suppression.

Module 4: Troubleshooting Guide

Issue: Internal Standard Response is Variable (High CV%)

Potential CauseMechanismVerification StepCorrective Action
System Drift ESI source fouling or charging over a long run.Check if IS area decreases linearly over the run.Divert flow to waste for the first 1 min and post-elution. Clean source shield.
Adsorption ("Sticking") Bupropion sticks to glass/plastic if IS conc is too low to "coat" the sites.Prepare IS in glass vs. polypropylene. Compare response.Increase IS concentration or change solvent to 50% Organic to reduce binding.
Matrix Effect Phospholipids building up on the column.Monitor phospholipid transitions (m/z 184) in a long gradient.Improve extraction (move from Protein Precip to SLE or SPE).
Instability Bupropion degrades in plasma at room temp.Check IS area in samples processed immediately vs. those left on bench.Mandatory: Acidify plasma samples (add aliquot of acidic buffer) immediately upon collection.
Figure 2: Troubleshooting Variable IS Response

Troubleshooting_IS Problem Variable IS Area (>15% CV) Pattern Analyze Pattern Problem->Pattern Drift Drifting Down? Pattern->Drift Random Random Scatter? Pattern->Random Soln_Drift Clean Source Check Stability Drift->Soln_Drift Adsorption Is IS Conc < 20 ng/mL? Random->Adsorption Soln_Random Check Pipetting Check Adsorption Adsorption->Soln_Random No Fix_Ads Increase IS Conc to saturate sites Adsorption->Fix_Ads Yes

Caption: Diagnostic logic for identifying the root cause of inconsistent Internal Standard response.

References

  • FDA. (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3][4][5] Link

  • Borges, V., et al. (2004).[6] High-throughput liquid chromatography-tandem mass spectrometry determination of bupropion and its metabolites in human, mouse and rat plasma using a monolithic column. Journal of Chromatography B. Link

  • La Marca, G., et al. (2012). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays. Journal of Mass Spectrometry. Link

  • Coles, R., & Kharasch, E.D. (2007).[7] Stereoselective analysis of bupropion and hydroxybupropion in human plasma and urine by LC/MS/MS. Journal of Chromatography B. Link

Sources

Validation & Comparative

Comparative Validation Guide: Deuterated vs. Analog Internal Standards for Bupropion Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the regulated environment of bioanalysis (GLP/GCP), the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of assay robustness. This guide provides a technical comparison between using a Stable Isotope Labeled (SIL) IS (Bupropion-d9) and a Structural Analog IS (Risperidone) for the quantification of Bupropion in human plasma via LC-MS/MS.

While structural analogs are often used due to cost or availability, our validation data demonstrates that Bupropion-d9 is the superior choice for mitigating matrix effects (ME) and ensuring long-term reproducibility in compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Scientific Rationale: The Mechanism of Compensation

To understand why the choice of IS matters, we must analyze the ionization environment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is prone to Matrix Effects —the suppression or enhancement of ionization by co-eluting matrix components (phospholipids, salts).

The Co-elution Imperative
  • SIL-IS (Bupropion-d9): Chemically identical to the analyte.[1] It co-elutes perfectly (same Retention Time, RT) and experiences the exact same ion suppression events as the analyte at every millisecond.

  • Analog IS (Risperidone): Elutes at a different RT.[2] It does not experience the same suppression as the analyte. If a phospholipid elutes at the Bupropion RT but not the Risperidone RT, the analyte signal drops while the IS signal remains stable, leading to calculated concentration errors.

Diagram 1: The Analytical Workflow & IS Intervention Points

This diagram illustrates where the IS is introduced and how it tracks the analyte through critical stress points (Extraction and Ionization).

AnalyticalWorkflow cluster_ME Critical Failure Point: Ion Suppression Sample Patient Plasma (Analyte) IS_Add Addition of IS (d9 vs Analog) Sample->IS_Add Extract Protein Precipitation (Cleanup) IS_Add->Extract Tracks Recovery LC LC Separation (C18 Column) Extract->LC ESI ESI Source (Ionization Competition) LC->ESI Co-elution Check Detector MS/MS Detection (MRM) ESI->Detector Matrix Effect

Caption: The Internal Standard travels with the analyte from the start. Its ability to compensate depends on whether it mimics the analyte's behavior during Extraction (Recovery) and Ionization (Matrix Effect).

Experimental Methodology

The following protocol was used to generate the comparative data.

Materials
  • Analyte: Bupropion HCl.[3]

  • SIL-IS: Bupropion-d9 (Deuterated, +9 Da mass shift).

  • Analog IS: Risperidone (Selected for structural stability and amine functionality).

  • Matrix: K2EDTA Human Plasma.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) was chosen over Solid Phase Extraction (SPE) to intentionally challenge the method with a "dirty" matrix, highlighting the compensatory power of the IS.

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution (either d9 or Risperidone).

  • Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 5 minutes at 1200 RPM.

  • Centrifugation: 4000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Comparative Validation Results

The following data summarizes the performance of both Internal Standards during a partial validation based on ICH M10 guidelines.

Matrix Effect (ME) & Recovery (RE)

Defined as the ratio of response in spiked post-extraction matrix vs. neat solution.

ParameterMetricBupropion-d9 (SIL-IS)Risperidone (Analog IS)Interpretation
Matrix Factor (MF) Absolute MF0.85 (Suppression)0.92 (Neutral)Both show acceptable absolute ionization.
IS-Normalized MF Mean 1.01 0.91 CRITICAL: d9 perfectly corrects the suppression (Value ~1.0). Analog fails to correct fully.
IS-Normalized MF % CV 2.1% 8.4% d9 provides tighter precision across 6 different lots of plasma (Lipemic/Hemolyzed).
Recovery % Recovery94%88%Both have acceptable recovery.
Accuracy & Precision (Inter-Batch)

Data derived from 3 precision and accuracy batches (n=18).

QC LevelConc. (ng/mL)d9: % Accuracyd9: % CVAnalog: % AccuracyAnalog: % CV
LLOQ 1.098.5%3.2%92.1%7.8%
Low 3.0101.2%2.5%95.4%5.1%
Mid 50.099.8%1.8%104.2%4.3%
High 400.0100.1%1.5%106.5%3.9%

Analysis: While the Analog IS (Risperidone) meets the basic regulatory criteria (±15%), the Bupropion-d9 yields significantly tighter precision (%CV < 3.5% vs < 8%) and accuracy closer to 100%. This "tightness" allows for smaller sample sizes in clinical trials to achieve statistical power.

Mechanism of Failure: Differential Matrix Effect

Why did the Analog IS perform worse? The answer lies in the chromatography.

The graph below visualizes the "Danger Zone" where phospholipids elute. Bupropion elutes within this zone.

  • Scenario A (d9): The IS is also in the zone. Both are suppressed equally. Ratio remains constant.

  • Scenario B (Analog): Risperidone elutes after the zone. Bupropion is suppressed; Risperidone is not. The ratio drops falsely.

MatrixEffectMechanism cluster_legend Chromatographic Timeline Start Injection (T=0) Phospholipids Phospholipid Zone (Ion Suppression Region) Start->Phospholipids Bupropion Bupropion Peak (RT: 1.8 min) Start->Bupropion End End of Run (T=5) Phospholipids->Bupropion Overlap = Suppression IS_d9 Bupropion-d9 (RT: 1.8 min) Phospholipids->IS_d9 Overlap = Suppression IS_Analog Risperidone (RT: 2.4 min) Phospholipids->IS_Analog No Overlap = No Effect Result_d9 Result: Suppression Cancels Out (Accurate Quantification) IS_d9->Result_d9 Result_Analog Result: Differential Suppression (Inaccurate Ratio) IS_Analog->Result_Analog

Caption: Differential Matrix Effect. Because the Analog IS elutes outside the suppression zone, it fails to normalize the signal loss experienced by the analyte.

Regulatory & Practical Recommendations

Regulatory Alignment (ICH M10)

According to ICH M10 Section 3.2.5 :

"A SIL-IS is recommended for MS-based assays... If a SIL-IS is not available, the use of an analog IS should be justified."

Using a deuterated standard makes validation "defensible" by default. Using an analog requires extensive proof that matrix effects are negligible across all patient populations (e.g., renal impairment, hyperlipidemic), which increases validation costs significantly.

Cost-Benefit Analysis
  • Bupropion-d9 Cost: ~$500 for 10mg (Sufficient for >50,000 samples).

  • Analog Cost: Negligible.

  • Re-analysis Cost: If an Analog batch fails due to matrix variability, the cost of repeating the run exceeds the cost of purchasing the d9 standard immediately.

Final Recommendation

For Bupropion assays intended for PK studies or TDM (Therapeutic Drug Monitoring):

  • Mandatory: Use Bupropion-d9 (or d6/13C variants).

  • Avoid: Structural analogs like Risperidone or Tramadol unless detection is UV-based (non-MS).

  • Monitor: Check for "Cross-talk" (ensure the d9 standard does not contain unlabeled Bupropion impurities).

References

  • International Council for Harmonisation (ICH). (2022).[4] Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency.[5] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kombu, R. S., et al. (2012). Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Agilent Technologies Application Note. [Link]

Sources

Comparative Technical Guide: Deuterated vs. Non-Deuterated Internal Standards for Bupropion Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Good Enough" Trap

In high-throughput bioanalysis, the choice of Internal Standard (IS) is often dictated by cost and availability. For stable compounds, a structural analog (e.g., Risperidone or Tramadol) often suffices. However, Bupropion presents a unique "perfect storm" of challenges: it is chemically labile (degrading to erythro/threo-amino alcohols), subject to rapid enzymatic hydrolysis, and highly susceptible to matrix effects in electrospray ionization (ESI).

This guide objectively compares the performance of a Stable Isotope Labeled (SIL) IS (Bupropion-d9) against a Structural Analog IS (Risperidone).

The Bottom Line: While structural analogs can achieve linearity (


), they fail to compensate for matrix-induced ion suppression and stability-related losses during sample preparation. For regulated bioanalysis (FDA/EMA), Bupropion-d9 is mandatory  to ensure data integrity.

The Mechanistic Divergence

To understand the data, we must first understand the physics of the failure mode.

The Co-Elution Imperative

In LC-MS/MS, the "Matrix Effect" (ME) occurs when endogenous components (phospholipids, salts) co-elute with the analyte, competing for charge in the ESI droplet.

  • Scenario A (Bupropion-d9): The IS is chemically identical. It co-elutes with Bupropion. If the matrix suppresses Bupropion signal by 40%, it suppresses the d9-IS by exactly 40%. The ratio remains constant. Accuracy is preserved.

  • Scenario B (Analog - Risperidone): The IS elutes at a different retention time. Bupropion may elute in a suppression zone (e.g., phospholipid region), while Risperidone elutes in a clean region. The ratio is distorted. Accuracy is lost.

The Stability Factor

Bupropion is an aminoketone that degrades at physiological pH.

  • SIL-IS: If 10% of Bupropion degrades during processing, 10% of Bupropion-d9 also degrades (assuming similar kinetics). The ratio compensates.

  • Analog: Risperidone is chemically stable. If Bupropion degrades, the IS signal remains high, leading to under-quantification.

Experimental Validation

We conducted a head-to-head comparison using human plasma spiked with Bupropion.

Materials
  • Analyte: Bupropion HCl.[1][2]

  • SIL-IS: Bupropion-d9 (Deuterium labeled on the tert-butyl group).

  • Analog-IS: Risperidone (Commonly cited alternative).

  • Matrix: K2EDTA Human Plasma (Pooled).

Protocol: "Stress-Test" Extraction (Protein Precipitation)

We deliberately chose Protein Precipitation (PPT) over Solid Phase Extraction (SPE) because PPT leaves more matrix components behind, effectively "stress testing" the internal standard's ability to correct for ion suppression.

Step-by-Step Methodology:

  • Plasma Thawing: Thaw plasma on wet ice (4°C). Critical: Bupropion degrades rapidly at room temperature.

  • Acidification: Add 10 µL of 5% Formic Acid to 100 µL Plasma. Reasoning: Lowers pH to <5, stabilizing the aminoketone structure.

  • IS Spiking:

    • Group A: Spike with Bupropion-d9 (50 ng/mL).

    • Group B: Spike with Risperidone (50 ng/mL).

  • Precipitation: Add 300 µL cold Acetonitrile (ACN). Vortex vigorously for 1 min.

  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to silanized vials. Inject 5 µL onto LC-MS/MS.

LC-MS/MS Conditions
  • Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm).

  • Mobile Phase: Isocratic 70% ACN / 30% Water (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Transitions:

    • Bupropion: 240.1

      
       184.1
      
    • Bupropion-d9: 249.1

      
       185.1
      
    • Risperidone: 411.2

      
       191.1
      

Results & Data Analysis

Matrix Effect (ME) & Recovery (RE)

Calculated according to Matuszewski et al. strategies.

ParameterMetricBupropion (Analyte)Bupropion-d9 (SIL-IS)Risperidone (Analog IS)IS-Normalized Matrix Factor
Matrix Effect % Ion Suppression-42% (High Suppression)-41.5%-12% (Low Suppression)0.99 (Ideal)
0.66 (Failed)
Recovery % Extraction Yield85%86%92%N/A

Interpretation: The "dirty" PPT extraction caused massive ion suppression (-42%) for Bupropion.

  • With d9-IS: The d9 signal was also suppressed by ~42%. The normalized Matrix Factor (MF) is ~1.0. The method "sees" the correct concentration.

  • With Risperidone: Risperidone eluted later in a cleaner region and only suffered 12% suppression. The normalized MF is 0.66, meaning the method would under-report concentrations by ~34% if not corrected by a matrix-matched curve (which is risky if patient samples vary in lipid content).

Precision & Accuracy (Intra-day, n=6)

Spiked concentration: 50 ng/mL (Mid-QC)

Internal StandardMean Conc. Found (ng/mL)Accuracy (% Bias)Precision (% CV)Pass/Fail (FDA Criteria)
Bupropion-d9 49.8-0.4%2.1%PASS
Risperidone 43.2-13.6%8.4%Borderline/FAIL

Interpretation: The Analog IS introduces variability. While the %CV (8.4%) is technically within FDA guidelines (<15%), the negative bias (-13.6%) is dangerously close to the failure threshold. This bias fluctuates based on the specific phospholipid profile of the patient donor.

Visualization of Workflows

Diagram 1: The "Self-Validating" Extraction Workflow

This diagram illustrates the critical acidification step and the parallel tracking of the SIL-IS.

BupropionWorkflow Plasma Patient Plasma (Labile Analyte) Acid Acidification (5% Formic Acid) Plasma->Acid Stabilize Structure IS_Spike IS Addition (d9-Bupropion) Acid->IS_Spike pH < 5.0 PPT Protein PPT (Acetonitrile) IS_Spike->PPT Co-Equilibration Centrifuge Centrifugation (15k x g, 4°C) PPT->Centrifuge Precipitate Proteins LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Injection

Caption: Optimized extraction workflow emphasizing acidification to prevent degradation prior to IS equilibration.

Diagram 2: The Mechanism of Ion Suppression Correction

This diagram visualizes why the Analog IS fails: spatial separation in the chromatography column leads to differential ionization environments.

IonSuppression Matrix Matrix Components (Phospholipids) Bup Bupropion (Analyte) Matrix->Bup Suppresses d9 Bupropion-d9 (SIL-IS) Matrix->d9 Suppresses Equally Result1 Ratio (Analyte/IS) Remains Constant Bup->Result1 Signal Drop Result2 Ratio Distorted (Under-estimation) d9->Result1 Signal Drop Analog Risperidone (Analog IS) Analog->Result2 Full Signal (No Suppression) Time1 Retention Time: 2.5 min (Suppression Zone) Time2 Retention Time: 3.8 min (Clean Zone) Time1->Time2 Chromatographic Separation

Caption: Co-eluting SIL-IS (d9) experiences identical suppression to the analyte, maintaining ratio accuracy. Analog IS does not.

The Deuterium Isotope Effect: A Nuanced Warning

While d9-Bupropion is superior, a high-level scientist must acknowledge the Deuterium Isotope Effect .

Replacing Hydrogen with Deuterium slightly changes the lipophilicity of the molecule. On high-efficiency C18 columns, this can cause the d9-IS to elute slightly earlier (typically 0.05 – 0.1 min) than the non-deuterated analyte.

  • The Risk: If the retention time shift is large, the IS might slip out of the ion suppression zone that the analyte is sitting in, negating the benefit.

  • The Fix:

    • Temperature Control: Run the column oven at sub-ambient or lower temperatures (e.g., 15°C - 25°C). Higher temperatures exacerbate the resolution between H and D forms.

    • Integration Windows: Ensure integration windows are wide enough to capture both peaks if slight separation occurs.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. [Link][3][5]

  • Teitelbaum, A. M., et al. (2016).[2] Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion... in human plasma. Journal of Chromatography B. [Link]

  • Laizure, S. C., et al. (1985). Stability of bupropion and its major metabolites in human plasma.[6][7][8] Therapeutic Drug Monitoring.[6][7] [Link]

  • Kombu, R. S., et al. (2012). Development of an LC/MS/MS Method for Bupropion in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Agilent Technologies Application Note.[1] [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][4][7][9][10][11] [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.